(E)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a dimethoxyphenyl group, and a thiophene ring, which are connected through an acrylamide linkage. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Acrylamide Linkage: The acrylamide linkage is formed through the reaction of an appropriate acrylamide derivative with the thiazole intermediate.
Introduction of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify optimal reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (E)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(phenyl)acrylamide: Similar structure but with a phenyl group instead of a thiophene ring.
(E)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.
(E)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(pyridin-2-yl)acrylamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of (E)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, may enhance its electronic properties and potential biological activities compared to similar compounds with different aromatic rings.
Properties
IUPAC Name |
(E)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-22-12-5-7-14(16(10-12)23-2)15-11-25-18(19-15)20-17(21)8-6-13-4-3-9-24-13/h3-11H,1-2H3,(H,19,20,21)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIGYYKHJLVPEL-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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